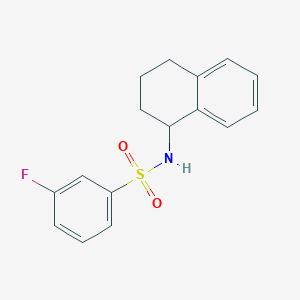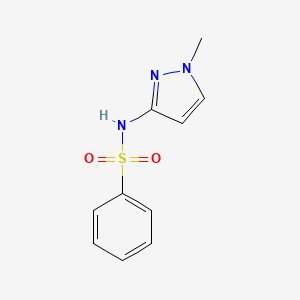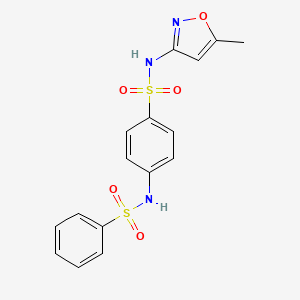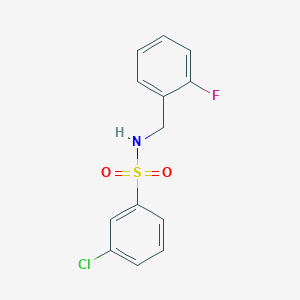![molecular formula C18H22BrNOS B10971203 4-bromo-N-[1-(2,4-dimethylphenyl)ethyl]-5-propylthiophene-2-carboxamide](/img/structure/B10971203.png)
4-bromo-N-[1-(2,4-dimethylphenyl)ethyl]-5-propylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N-[1-(2,4-DIMETHYLPHENYL)ETHYL]-5-PROPYL-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a bromine atom, a thiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[1-(2,4-DIMETHYLPHENYL)ETHYL]-5-PROPYL-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the bromination of a thiophene derivative followed by amide formation. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amide coupling reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[1-(2,4-DIMETHYLPHENYL)ETHYL]-5-PROPYL-2-THIOPHENECARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in a debrominated product.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-BROMO-N-[1-(2,4-DIMETHYLPHENYL)ETHYL]-5-PROPYL-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[1-(2,4-DIMETHYLPHENYL)ETHYL]-5-PROPYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-BROMO-N-(3,4-DIMETHYLPHENYL)BENZAMIDE
- 2-Bromo-1-(2,4-dimethylphenyl)butan-1-one
Uniqueness
4-BROMO-N-[1-(2,4-DIMETHYLPHENYL)ETHYL]-5-PROPYL-2-THIOPHENECARBOXAMIDE stands out due to its unique combination of a brominated thiophene ring and a propyl-substituted carboxamide group
Properties
Molecular Formula |
C18H22BrNOS |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
4-bromo-N-[1-(2,4-dimethylphenyl)ethyl]-5-propylthiophene-2-carboxamide |
InChI |
InChI=1S/C18H22BrNOS/c1-5-6-16-15(19)10-17(22-16)18(21)20-13(4)14-8-7-11(2)9-12(14)3/h7-10,13H,5-6H2,1-4H3,(H,20,21) |
InChI Key |
UAOAAXIHEJIVBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)NC(C)C2=C(C=C(C=C2)C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B10971120.png)


![2-fluoro-N-[1-(thiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B10971136.png)
![3-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B10971144.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10971147.png)
![2-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10971151.png)
![N-(2-ethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10971157.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[2-(difluoromethoxy)phenyl]urea](/img/structure/B10971162.png)
![N-(3-chloro-4-fluorobenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10971164.png)

![1-{[4-(Propan-2-yl)phenyl]sulfonyl}-4-propylpiperazine](/img/structure/B10971172.png)

![4-methyl-3-[(2-methylbenzyl)sulfanyl]-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole](/img/structure/B10971196.png)
